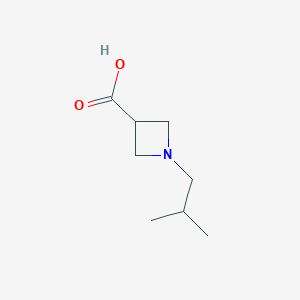

![molecular formula C14H21N3O2 B6147692 叔丁基N-[1-(4-氨基苯基)氮杂环丁烷-3-基]氨基甲酸酯 CAS No. 889948-10-1](/img/no-structure.png)

叔丁基N-[1-(4-氨基苯基)氮杂环丁烷-3-基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a carbamate derivative, which are often used in organic synthesis and have various applications in fields like medicine and agriculture . Carbamates are known for their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, carbamates are typically synthesized through the reaction of alcohols with isocyanates . Another common method involves the reaction of amines with organic carbonates .Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl N-[4-(aminomethyl)phenyl]carbamate, has been analyzed using 1H and 13C NMR . The structure of carbamate derivatives can also be confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis, often catalyzed by acids or bases, to yield the corresponding amine and a carbonic acid derivative .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and density would depend on the exact structure of the compound . Carbamates generally have good water solubility due to the presence of polar functional groups .科学研究应用

Crystallography and Polymorphism

A new polymorph of tert-butyl (2-aminophenyl)carbamate was identified using single crystal X-ray diffraction. The compound crystallized in the centrosymmetric, monoclinic space group P 2 1 / n with an asymmetric unit comprising two crystallographically-independent molecules . This new structure was compared to that of the known polymorph with the differences between the two being attributed to a combination of space group symmetry, conformational variation, hydrogen bonding network dimensionality and crystal packing .

Antimicrobial Activity

The compound has been used in the synthesis of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs, which have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Synthesis of N-Boc-protected Anilines

Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This is a key step in the synthesis of many biologically active compounds.

Synthesis of Pyrroles

The compound has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important building blocks in organic synthesis and are found in many natural products and pharmaceuticals.

Anticancer and Antiparasitic Activities

Derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis of Indole Derivatives

The compound has been used in the synthesis of natural prenyl indole derivatives, such as Indiacens A and B . Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate involves the reaction of tert-butyl N-(azetidin-3-yl)carbamate with 4-aminophenylboronic acid in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl N-(azetidin-3-yl)carbamate", "4-aminophenylboronic acid", "palladium catalyst" ], "Reaction": [ "Dissolve tert-butyl N-(azetidin-3-yl)carbamate and 4-aminophenylboronic acid in a suitable solvent such as ethanol or methanol.", "Add a palladium catalyst such as palladium acetate or palladium on carbon to the reaction mixture.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool and then filter off any solid material.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography or recrystallization to obtain tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate as a white solid." ] } | |

CAS 编号 |

889948-10-1 |

产品名称 |

tert-butyl N-[1-(4-aminophenyl)azetidin-3-yl]carbamate |

分子式 |

C14H21N3O2 |

分子量 |

263.3 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)